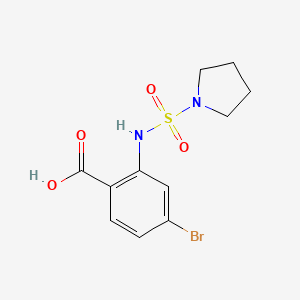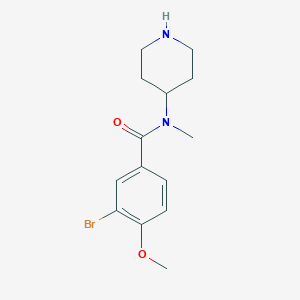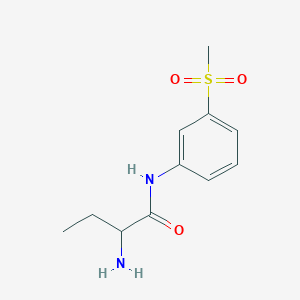
2-amino-N-(3-methylsulfonylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(3-methylsulfonylphenyl)butanamide, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MSB is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties. In
Applications De Recherche Scientifique
2-amino-N-(3-methylsulfonylphenyl)butanamide has been extensively studied for its potential applications in the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis. It has also been investigated for its potential use in the treatment of pain, fever, and inflammation associated with cancer.
Mécanisme D'action
2-amino-N-(3-methylsulfonylphenyl)butanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, 2-amino-N-(3-methylsulfonylphenyl)butanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
2-amino-N-(3-methylsulfonylphenyl)butanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for the inflammatory response, resulting in a reduction in inflammation and pain. 2-amino-N-(3-methylsulfonylphenyl)butanamide also reduces fever by acting on the hypothalamus, which regulates body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-N-(3-methylsulfonylphenyl)butanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for the research on 2-amino-N-(3-methylsulfonylphenyl)butanamide. One direction is the investigation of its potential use in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Another direction is the development of new formulations of 2-amino-N-(3-methylsulfonylphenyl)butanamide that can improve its bioavailability and reduce its potential toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-N-(3-methylsulfonylphenyl)butanamide and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-amino-N-(3-methylsulfonylphenyl)butanamide involves the reaction of 3-methylsulfonylbenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2-amino-N-(3-methylsulfonylphenyl)butanamide.
Propriétés
IUPAC Name |
2-amino-N-(3-methylsulfonylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-10(12)11(14)13-8-5-4-6-9(7-8)17(2,15)16/h4-7,10H,3,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWQBSWYRHRPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methylsulfonylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)


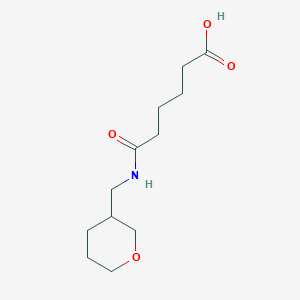
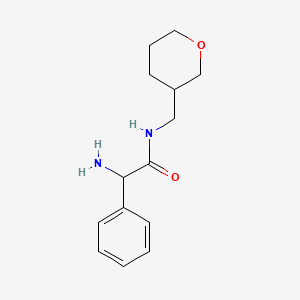
![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)



